molecular formula C14H20N2O B1283689 8A-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine CAS No. 904817-50-1

8A-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine

Cat. No.: B1283689
CAS No.: 904817-50-1
M. Wt: 232.32 g/mol
InChI Key: PMGLPQRIWNNHRB-UHFFFAOYSA-N
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Description

8A-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine is a chemical compound known for its unique structure and versatile applications in scientific research. This compound is characterized by the presence of a methoxyphenyl group attached to an octahydropyrrolo[1,2-a]pyrimidine core, making it a valuable material in various fields such as drug development, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8A-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine typically involves multi-step organic reactions. The starting materials and reagents used in these reactions are carefully selected to ensure high yield and purity of the final product. Common synthetic routes include:

    Cyclization Reactions: Involving the formation of the pyrrolo[1,2-a]pyrimidine ring system.

    Substitution Reactions: Introducing the methoxyphenyl group to the core structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

8A-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: Conversion of the methoxy group to a hydroxyl or carbonyl group.

    Reduction: Reduction of the pyrimidine ring to form dihydropyrimidine derivatives.

    Substitution: Introduction of different functional groups to the core structure.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

    Catalysts: Transition metal catalysts like palladium or platinum for substitution reactions.

Major Products

Scientific Research Applications

8A-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine is utilized in various scientific research areas:

    Chemistry: As a building block for the synthesis of complex organic molecules.

    Biology: In the study of enzyme interactions and protein-ligand binding.

    Industry: Used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 8A-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group plays a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 8A-(4-hydroxyphenyl)octahydropyrrolo[1,2-a]pyrimidine
  • 8A-(4-chlorophenyl)octahydropyrrolo[1,2-a]pyrimidine
  • 8A-(4-nitrophenyl)octahydropyrrolo[1,2-a]pyrimidine

Uniqueness

8A-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine stands out due to the presence of the methoxy group, which imparts unique electronic and steric properties. This makes it particularly suitable for specific applications in drug development and material science, where precise molecular interactions are crucial.

Properties

IUPAC Name

8a-(4-methoxyphenyl)-2,3,4,6,7,8-hexahydro-1H-pyrrolo[1,2-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-17-13-6-4-12(5-7-13)14-8-2-10-16(14)11-3-9-15-14/h4-7,15H,2-3,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMGLPQRIWNNHRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C23CCCN2CCCN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20587722
Record name 8a-(4-Methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904817-50-1
Record name 8a-(4-Methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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